N-Octadecylurea
Description
Contextualizing N-Octadecylurea within Contemporary Chemical Science
This compound, also known as stearylurea, is a mono-substituted urea (B33335) derivative that holds a distinct position in modern chemical science. Its molecular architecture, featuring a polar urea headgroup attached to a long, nonpolar eighteen-carbon alkyl chain (octadecyl group), defines it as an amphiphilic molecule. lookchem.comontosight.ai This structure imparts both hydrophilic and hydrophobic properties, which is central to its scientific interest. lookchem.comontosight.ai As a member of the broader class of urea-based, non-ionic amphiphiles, this compound is noted for the strong hydrogen-bonding capabilities of its urea moiety. researchgate.netresearchgate.net This capacity for forming robust, directional hydrogen bonds, combined with the significant van der Waals forces from its long hydrocarbon tail, makes it a prime candidate for building ordered molecular assemblies. In contemporary research, it is primarily investigated as a low-molecular-weight organogelator (LMWG), a molecule capable of self-assembling in organic solvents to form three-dimensional fibrillar networks, leading to the formation of gels. nih.govmdpi.com
Significance of this compound in Advanced Materials and Supramolecular Chemistry
The importance of this compound in advanced materials and supramolecular chemistry stems directly from its capacity for self-assembly. Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, where the interactions between them lead to the formation of larger, organized structures. unsw.edu.au this compound is an exemplary molecule in this field, as its urea group can form strong, bifurcated hydrogen bonds, while the octadecyl chains interact via van der Waals forces. researchgate.net This dual-interaction mechanism drives the self-assembly process, resulting in the formation of nanostructured materials, most notably organogels. mdpi.comresearchgate.net
Organogels are viscoelastic materials where a liquid organic phase is immobilized by a three-dimensional network of self-assembled gelator molecules. mdpi.com this compound has been identified as an effective organogelator, capable of gelling various organic solvents at low concentrations. mdpi.comgoogle.com These gels can exhibit valuable properties such as thermal reversibility and thixotropy—a reversible, stress-induced gel-to-sol transition. nih.govmdpi.com Researchers have demonstrated that mixing this compound with other alkylureas, such as butylurea, can produce organogels with enhanced gelation abilities and thixotropic behavior. nih.govmdpi.com
The molecule's amphiphilic nature also allows it to form organized monolayers at the air-water interface. researchgate.netresearchgate.net Studies have revealed that these monolayers can exist in different condensed phases (termed α and β phases), which is a direct consequence of the hydrogen-bond network between the urea head groups. researchgate.netresearchgate.net This behavior is crucial for applications in surface modification and the creation of layered thin films. Furthermore, this compound has been explored as a component in more complex systems, such as a chain extender in polyurethanes to modify surface properties and as a gelator to create stimuli-responsive materials like reversible colorimetric thermometers. mdpi.comcapes.gov.br Some urea derivatives have also shown potential in forming thermotropic liquid crystalline phases, a state of matter with properties between conventional liquids and solid crystals. researchgate.netunisystem.comuh.edu
Historical Perspectives on this compound Research
The scientific investigation of this compound is rooted in several foundational areas of chemistry. The synthesis of substituted ureas has been a subject of study for many decades, with numerous methods developed to prepare mono- and di-substituted derivatives in high purity and good yield. njit.edu Early methodologies often involved the reaction of primary amine hydrochlorides with potassium cyanate (B1221674) or the decomposition of nitrosomethylurea (B1605039) in the presence of an amine. njit.edu
The study of molecules with long alkyl chains at interfaces also has a long history, forming a cornerstone of surface science. Research on the behavior of long-chain fatty acids and their derivatives as monolayers on water laid the groundwork for understanding amphiphile self-assembly. acs.org Studies specifically involving long-chain ureas like this compound at the air/water interface built upon this legacy, revealing the critical role of the urea headgroup's hydrogen-bonding network in forming distinct, condensed two-dimensional phases. researchgate.netresearchgate.netresearchgate.net The discovery of liquid crystals by Friedrich Reinitzer in 1888 opened up a new field of materials science, and while this compound itself is primarily studied as a gelator, the broader class of urea-containing compounds has been explored for liquid crystalline properties. uh.edutcichemicals.com More recently, the focus has shifted towards harnessing the self-organizing properties of such molecules for applications in supramolecular chemistry and advanced materials, a field that has gained significant momentum in the late 20th and early 21st centuries. unsw.edu.aucmu.edunih.gov
Research Gaps and Future Directions in this compound Studies
Despite its utility, research on this compound and related urea-based amphiphiles reveals several areas ripe for further exploration. While its function as an organogelator is established, a comprehensive understanding of its gelation mechanism across a wide spectrum of solvents is still developing. researchgate.net The precise solvent-gelator interactions that dictate the morphology of the self-assembled fibrillar network—and thus the macroscopic properties of the gel—warrant more detailed investigation. It has been noted that urea-based amphiphiles, in general, have received less attention regarding their physicochemical properties compared to other classes of non-ionic surfactants. researchgate.netresearchgate.net
Future research is likely to advance in several key directions:
Stimuli-Responsive Systems: The development of "smart" gels that respond to external stimuli (e.g., temperature, light, pH, chemical analytes) is a major goal in materials science. mdpi.com Integrating this compound with photochromic or thermochromic molecules to create new sensors and optical devices is a promising avenue. mdpi.com
Advanced Composite Materials: this compound-based organogels can serve as a matrix to immobilize and disperse other functional nanomaterials. This has been demonstrated with the use of a related bis(this compound) derivative to prevent the agglomeration of tungsten disulfide (WS₂) nanosheets in lubricants, enhancing their tribological performance. mdpi.comyoutube.com Similar strategies could be applied to nanoparticles, quantum dots, or catalysts to create novel functional composites.
Biomedical and Pharmaceutical Applications: Organogels are being investigated as matrices for controlled drug release. nih.gov While some studies on multicomponent alkylamide organogels showed potential for this application, issues such as skin irritation with certain short-chain components were noted. nih.gov Future work could focus on designing this compound-based gel formulations with high biocompatibility for use as ointment bases or transdermal delivery systems. mdpi.com
Hierarchical Self-Assembly: Controlling the self-assembly of this compound beyond the nanoscale to create well-defined micro- and macroscopic structures remains a significant challenge. Achieving this level of control could lead to materials with unique anisotropic properties, suitable for applications in areas like tissue engineering and templated synthesis. researchgate.net
Table of Mentioned Chemical Compounds
Properties
IUPAC Name |
octadecylurea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)22/h2-18H2,1H3,(H3,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDMSSZEBNLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062221 | |
| Record name | Octadecylurea | |
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Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-08-9 | |
| Record name | N-Octadecylurea | |
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| Record name | Octadecylurea | |
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| Record name | N-Octadecylurea | |
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| Record name | Urea, N-octadecyl- | |
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| Record name | Octadecylurea | |
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| Record name | Octadecylurea | |
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| Record name | OCTADECYLUREA | |
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Synthetic Methodologies and Reaction Mechanisms of N Octadecylurea
Established Synthetic Pathways for N-Octadecylurea
The preparation of this compound can be approached through direct reaction with urea (B33335) or via intermediates like isocyanates. These methods are selected based on desired yield, purity requirements, and the availability of starting materials.
A primary and straightforward method for synthesizing this compound involves the direct reaction of urea with n-octadecylamine. mdpi.comresearchgate.net This process is typically a solvent-free, thermal condensation reaction. A mixture of urea and n-octadecylamine is heated, causing the elimination of ammonia (B1221849) and the formation of the urea linkage. mdpi.com
One documented procedure involves heating a mixture of urea and n-octadecylamine at 160°C for three hours. mdpi.comresearchgate.net In this process, a 2:1 molar ratio of urea to n-octadecylamine is used to drive the reaction towards the desired product. mdpi.comresearchgate.net After the reaction, the crude product is cooled and washed with hot distilled water to remove any unreacted urea. mdpi.comresearchgate.net Further purification can be achieved by recrystallization from a suitable solvent, such as chloroform (B151607), to yield the final product. mdpi.comresearchgate.net
Table 1: Reaction Parameters for the Synthesis of this compound from Urea and n-Octadecylamine. mdpi.comresearchgate.net
| Parameter | Value |
| Reactant 1 | Urea |
| Reactant 2 | n-Octadecylamine |
| Molar Ratio (Urea:n-Octadecylamine) | 2:1 |
| Temperature | 160°C |
| Reaction Time | 3 hours |
| Purification Method | Washing with distilled water, Recrystallization from chloroform |
Alternative synthetic routes to N-substituted ureas, including this compound, often utilize more reactive intermediates to achieve higher yields and milder reaction conditions. rsc.org These methods include various amination strategies and, most commonly, isocyanate-based syntheses. rsc.orgorganic-chemistry.org
Isocyanate-based synthesis is a prevalent method for producing N-substituted ureas. rsc.org This pathway involves the reaction of an isocyanate with an amine. For the synthesis of this compound, this would typically involve the reaction of octadecyl isocyanate with ammonia. The high reactivity of the isocyanate group towards nucleophilic attack by the amine makes this a very efficient process. nih.gov The isocyanate itself can be generated from the corresponding amine (n-octadecylamine) by reacting it with phosgene (B1210022), although due to the toxicity of phosgene, alternative, greener methods for isocyanate generation are often preferred. rsc.orgresearchgate.net
Other routes involve the in situ generation of the isocyanate intermediate. organic-chemistry.org For instance, rearrangements like the Hofmann, Curtius, or Lossen rearrangements can convert a primary amide, acyl azide, or hydroxamic acid, respectively, into an isocyanate. organic-chemistry.orgmasterorganicchemistry.com This isocyanate can then be trapped by an amine to form the urea derivative. organic-chemistry.org For example, a primary amide can be treated with a reagent like phenyliodine diacetate in the presence of an ammonia source to generate an isocyanate intermediate via a Hofmann rearrangement, which then reacts with ammonia to form the N-substituted urea. organic-chemistry.org
Reductive amination represents another class of amination reactions, where a carbonyl group is converted to an amine. wikipedia.org While typically used to produce amines from aldehydes or ketones, variations of this chemistry can be adapted for urea synthesis. wikipedia.orglibretexts.org
Optimizing the yield and ensuring the purity of the final product are critical considerations in the synthesis of this compound. The chosen synthetic route heavily influences these outcomes. For the direct reaction between urea and n-octadecylamine, controlling the reaction temperature and time is crucial to prevent decomposition and side reactions. mdpi.comresearchgate.net Using an excess of urea can help to drive the reaction to completion, but necessitates a thorough purification step to remove it. mdpi.comresearchgate.netrsc.org
Purification is a key step for achieving high-purity this compound. After the initial reaction, the crude product is often a solid mixture. mdpi.comresearchgate.net Simple workup procedures like washing with water are effective for removing water-soluble impurities such as unreacted urea. mdpi.comresearchgate.net For higher purity, recrystallization from an appropriate solvent, like chloroform or hexane, is employed. mdpi.com The choice of solvent is determined by the solubility profile of this compound and potential impurities. In some industrial processes, centrifugal washing with solvents like heptane (B126788) is used to remove unreacted amines. The progress of the reaction and the purity of the product can be monitored using techniques such as Thin Layer Chromatography (TLC). mdpi.comresearchgate.net
In isocyanate-based methods, yields are often high due to the clean and efficient nature of the reaction between an isocyanate and an amine. rsc.org Optimizing these reactions often involves controlling the stoichiometry of the reactants and the reaction temperature to prevent side reactions. The purity of the isocyanate precursor is also paramount. rsc.org
Table 2: Purification and Yield Optimization Strategies. mdpi.comresearchgate.net
| Strategy | Description | Purpose |
| Excess Reactant | Using a molar excess of one reactant (e.g., urea). | To drive the reaction equilibrium towards product formation. |
| Temperature Control | Maintaining a specific reaction temperature (e.g., 160°C). | To ensure sufficient reaction rate while minimizing thermal decomposition or side products. |
| Aqueous Washing | Washing the crude product with hot distilled water. | To remove water-soluble impurities like unreacted urea. |
| Recrystallization | Dissolving the product in a hot solvent (e.g., chloroform) and allowing it to cool and crystallize. | To separate the desired product from soluble and insoluble impurities, leading to high purity. |
| Centrifugal Washing | Using a centrifuge to wash the product with a solvent (e.g., heptane). | To efficiently remove residual unreacted starting materials, such as amines. |
Alternative Amination and Isocyanate-Based Syntheses
Reaction Mechanisms in this compound Formation
The formation of this compound is governed by fundamental organic reaction mechanisms, primarily involving nucleophilic attack at a carbonyl carbon. The specific pathway depends on the chosen synthetic route.
The synthesis of ureas is fundamentally a process of nucleophilic addition to a carbonyl group or its equivalent. acs.org In the reaction between urea and n-octadecylamine, the amine acts as a nucleophile. The lone pair of electrons on the nitrogen atom of n-octadecylamine attacks the electrophilic carbonyl carbon of urea. This is followed by a series of proton transfer steps and the elimination of a molecule of ammonia (from the original urea molecule) to form the stable N-substituted urea product.
In isocyanate-based syntheses, the mechanism is a classic nucleophilic addition. nih.gov The isocyanate group (-N=C=O) features a highly electrophilic central carbon atom. An amine, acting as the nucleophile, attacks this carbon. organic-chemistry.org The initial addition results in a zwitterionic intermediate, which quickly rearranges through proton transfer to form the final, stable urea linkage. This reaction is typically fast and irreversible. The generation of the isocyanate intermediate itself can occur through various named reactions, such as the Hofmann or Curtius rearrangements, which involve the migration of an alkyl or aryl group to an electron-deficient nitrogen atom. masterorganicchemistry.com
While some syntheses of this compound, such as the high-temperature condensation of urea and n-octadecylamine, can proceed without a catalyst, catalysis can play a significant role in alternative methods, particularly in making them more efficient and environmentally benign. mdpi.comrsc.org
In many modern urea synthesis protocols, catalysts are employed to facilitate the reaction under milder conditions. For example, the transamidation of urea can be promoted by acid catalysts, which activate the urea carbonyl group towards nucleophilic attack. rsc.org Similarly, the formation of ureas from amines and carbon dioxide (a green carbonyl source) often requires metal catalysis to proceed efficiently. For instance, ruthenium-catalyzed carbene insertion into the N-H bonds of urea represents an innovative, isocyanate-free route to polyureas. uva.nl
Mechanistic Studies of Urea Derivative Formation
The formation of urea derivatives, including this compound, generally proceeds through several key mechanistic pathways. A common and fundamental route involves an isocyanate intermediate. organic-chemistry.orgnih.gov This highly reactive species readily undergoes nucleophilic attack by an amine to form the urea linkage.
One established method for generating the isocyanate in-situ is the Hofmann rearrangement of a primary amide. organic-chemistry.orgorganic-chemistry.org In this reaction, a primary amide, such as stearamide (the precursor to the octadecyl group), is treated with a reagent like phenyliodine diacetate (PIDA) in the presence of an ammonia source. The amide undergoes rearrangement to form an isocyanate, which is immediately trapped by ammonia to yield the N-substituted urea. organic-chemistry.org
Another pathway involves the reaction of amines with phosgene or its equivalents. nih.gov This traditional method first involves the reaction of an amine with phosgene to generate an isocyanate intermediate, which then reacts with a second amine to form the urea derivative. nih.gov For the synthesis of this compound, this would involve the reaction of octadecylamine (B50001) with an isocyanate precursor.
Mechanistic insights have also been gained from studies on palladium-catalyzed cross-coupling reactions. organic-chemistry.org These studies have helped elucidate the transmetalation and reductive elimination steps involved in the formation of aryl isocyanates, which are key intermediates in the synthesis of certain unsymmetrical urea derivatives. organic-chemistry.org Furthermore, the self-assembly and gelation properties of urea derivatives are driven by directional hydrogen-bonding motifs between the urea units, a phenomenon confirmed through techniques like high-speed atomic force microscopy and single-crystal X-ray crystallography. nih.gov Statistical analysis suggests that the initial formation of supramolecular structures may begin with a tetrameric or octameric nucleus of the urea molecules. nih.gov
Derivatization Strategies for this compound
Derivatization of the basic this compound structure allows for the fine-tuning of its chemical and physical properties. These strategies include substitution at the urea nitrogen, creation of multi-urea structures (bis-ureas), and modification of the long alkyl chain.
Substituted this compound derivatives can be synthesized through several methods. A common approach is the reaction of octadecyl isocyanate with a primary or secondary amine. This method allows for the introduction of a wide variety of substituents onto the second nitrogen atom of the urea moiety.
Alternatively, nitrosomethylurea (B1605039) can be decomposed in an aqueous medium in the presence of a primary amine like octadecylamine. njit.edu Upon heating, nitrosomethylurea breaks down to form cyanic or isocyanic acid, which then reacts with the amine to produce the desired mono-N-substituted urea. njit.edu This method has been shown to produce N-substituted ureas in high purity and good yield. njit.edu A general synthesis for N-alkyl substituted ureas involves reacting an appropriate amine with an isocyanate, a method applicable to creating derivatives of this compound for various studies, including those on their potential biological activities. nih.gov
Table 1: Examples of Synthetic Methods for Substituted Ureas
| Method | Reactants | Intermediate | Product Type | Reference |
| Hofmann Rearrangement | Primary Amide, PIDA, Ammonia Source | Isocyanate | N-Substituted Urea | organic-chemistry.org |
| Nitrosourea Decomposition | Nitrosomethylurea, Primary Amine | Isocyanic Acid | Mono-N-Substituted Urea | njit.edu |
| Isocyanate Addition | Isocyanate, Primary/Secondary Amine | - | N,N'-Disubstituted or N,N,N'-Trisubstituted Urea | nih.gov |
Bis-urea derivatives are molecules containing two urea functional groups, often connected by a linker. These compounds are of significant interest as low molecular weight organogelators. researchgate.net The synthesis of bis-urea compounds containing an octadecyl chain typically involves a one-pot condensation reaction. dost.gov.ph For example, a diisocyanate linker is reacted with a corresponding amine end group, such as octadecylamine, in an approximate 1:2.1 molar ratio in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. dost.gov.ph
A specific example is the synthesis of 1,1'-(hexane-1,6-diyl)bis(3-octadecylurea). researchgate.net This compound has demonstrated excellent performance as an organogelator, capable of solidifying various organic solvents and even separating oil from water mixtures. researchgate.net The structure of bis-urea compounds, particularly the nature of the linker and the end groups, significantly influences their gelation properties and self-assembly into fibrous networks. researchgate.netdost.gov.ph These networks are stabilized by strong, directional intermolecular hydrogen bonds between the urea groups. dost.gov.ph
Table 2: Characterization of a Bis-urea Derivative
| Compound Name | Molecular Formula | Key Application | Characterization Methods | Reference |
| 1,1'-(hexane-1,6-diyl)bis(3-octadecylurea) | Not specified | Organogelator, Oil Spill Solidification | FT-IR, DSC, SEM, Rheology | researchgate.net |
| 1,1-Bis(2-(carbamoylamino)ethyl)-3-octadecylurea | C₂₅H₄₉N₅O₃ | Potential Biological Activity | Not specified | ontosight.ai |
Introducing one or more double bonds into the C18 alkyl chain of this compound creates N-Oleylurea or related unsaturated derivatives. This structural modification can significantly impact the molecule's physical properties, such as its packing in the solid state and its behavior in solution. The synthesis of these compounds follows general routes for urea formation, starting with an unsaturated amine, such as oleylamine, instead of octadecylamine.
Research on related long-chain amphiphiles has shown that the presence of unsaturation in the alkyl chain can yield mixed results in terms of biological activity. vt.edu While unsaturation alone may not consistently enhance activity, combining it with specific headgroup modifications can lead to improved performance. vt.edu In the context of nonionic urea surfactants, introducing unsaturation into the hydrocarbon chain has been shown to promote the formation of inverse hexagonal lyotropic liquid crystalline phases, a property not typically observed in their saturated counterparts. acs.org This highlights the synthetic implication that unsaturation can be a tool to control the self-assembly and phase behavior of long-chain urea derivatives. acs.org
The synthesis of N-acyl amino acid surfactants, which are structurally related to this compound, is a well-established field. A predominant industrial method is the Schotten-Baumann reaction. google.comgoogleapis.comresearchgate.net This process typically involves reacting a fatty acid chloride (e.g., stearoyl chloride, derived from the C18 chain) with an amino acid in an aqueous or mixed-solvent medium in the presence of a base. google.comnih.gov The alkyl chain of the fatty acid can be saturated or unsaturated and can range from C6 to C22. google.com
For N-carbamoylamino acid derivatives, a synthetic route involves the alkylation of monosubstituted parabanic acids, followed by the hydrolysis of the resulting intermediates. organic-chemistry.org This method yields structurally diverse N-carbamoylamino acids with high purity. organic-chemistry.org These syntheses demonstrate the versatility of the long alkyl chain as a building block for creating a range of functional surfactant and amino acid-based molecules.
Introduction of Unsaturation in the Alkyl Chain and its Synthetic Implications
Green Chemistry Approaches in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to create more sustainable and environmentally benign processes. ijnc.ir Key strategies include using renewable feedstocks, employing catalytic rather than stoichiometric reagents, minimizing waste, and using safer solvents or solvent-free conditions. semanticscholar.orgacs.org
A significant green approach for urea synthesis involves the direct reaction of primary aliphatic amines, such as octadecylamine, with carbon dioxide (CO2). rsc.org This method can proceed in the absence of any catalysts, organic solvents, or other additives, producing urea derivatives in good yields. The mechanism is believed to involve the rapid formation of an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, which then undergoes intramolecular dehydration to form the final urea product. rsc.org This process offers a high atom economy and avoids the use of toxic reagents like phosgene. acs.org
Other green techniques applicable to urea synthesis include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, and the use of biocatalysis. mdpi.com Enzymes can offer high specificity, potentially reducing the need for protecting groups and leading to cleaner reaction profiles. acs.org
Supramolecular Chemistry and Self Assembly of N Octadecylurea
Fundamental Principles of N-Octadecylurea Self-Assembly
The spontaneous organization of this compound molecules into stable, well-defined supramolecular structures is governed by a delicate balance of intermolecular forces. The urea (B33335) group's ability to form multiple, specific hydrogen bonds, coupled with the hydrophobic nature of the long alkyl chain, dictates the assembly process.
Intermolecular hydrogen bonding is a primary driving force in the self-assembly of this compound. The urea moiety (–NH–CO–NH–) possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), enabling the formation of strong and directional interactions. nih.gov Research indicates that urea derivatives can form a characteristic bifurcated hydrogen bond, which contributes to the high melting points and low water solubility of long-chain alkyl ureas like this compound. researchgate.net This strong intermolecular hydrogen bonding network is crucial for the formation of stable assemblies. researchgate.netresearchgate.net
The specific arrangement of these hydrogen bonds leads to the formation of one-dimensional tapes or ribbons, which are fundamental building blocks of the larger supramolecular structure. nih.gov The energy of the N-H···O hydrogen bond in long-chain urea monolayers has been evaluated, underscoring its significance in the stability of these assemblies. researchgate.net The formation of these bonds is so critical that if the hydrogen atoms on the terminal nitrogen are replaced, the characteristic bifurcated hydrogen bonding is lost, altering the assembly properties. researchgate.net The cooperative action of these multiple hydrogen bonds results in highly ordered and stable non-covalent molecular assemblies. nih.gov
This aggregation of the hydrophobic chains acts in concert with the hydrogen bonding of the urea headgroups to stabilize the supramolecular structure. jyu.fi The hydrophobic effect is a key driver for the self-assembly of complex architectures without the need for covalent bonds. numberanalytics.com In the context of this compound, the interplay between the directional hydrogen bonds of the urea groups and the non-directional, but collectively strong, hydrophobic forces of the alkyl chains leads to the formation of well-defined, hierarchical structures. nih.gov The balance between these interactions is crucial; the hydrophobic chains provide the impetus for aggregation, while the hydrogen bonds provide the specificity and directionality to form ordered assemblies. beilstein-journals.org
The self-assembly behavior of alkyl urea compounds is highly sensitive to modifications in their molecular structure, particularly the length of the alkyl chain and the nature of any substituents.
Chain Length: The length of the alkyl chain significantly influences the hydrophobic interactions and, consequently, the stability and properties of the resulting assemblies. Generally, longer alkyl chains lead to stronger hydrophobic effects, which can promote more stable gel formation in polar solvents. nih.gov Studies on various urea derivatives have shown that a sufficiently long alkyl chain is often necessary to provide enough of a solvophobic drive to overcome solute-solvent interactions and induce self-assembly. rsc.org For instance, urea derivatives with short alkyl chains may be too soluble to form gels, whereas those with longer chains can effectively form gels. nih.govrsc.org The melting point of alkylureas is also governed more by the hydrogen bonding network of the urea head groups than by the hydrophobic tails. researchgate.net
| Factor | Influence on Self-Assembly | Research Finding |
| Alkyl Chain Length | Modulates hydrophobic interactions and gelation ability. | Urea derivatives with longer alkyl chains are more effective for gelling polar solvents, while those with shorter chains are better for non-polar solvents. nih.gov |
| Substituents | Can alter or disrupt the hydrogen bonding network. | Replacing terminal hydrogens on the urea group can inhibit the formation of bifurcated hydrogen bonds, impacting the assembly process. researchgate.net |
| Substituents | Introduces new potential interactions (e.g., additional hydrogen bonds). | Substituents like a nitro group can form additional hydrogen bonds, leading to a more stable, interdigitated structure. rsc.org |
Hydrophobic Interactions in this compound Supramolecular Structures
Formation of this compound-Based Gels and Organogels
This compound is recognized as a low-molecular-mass organogelator, meaning it can immobilize a large volume of an organic solvent at a very low concentration (often less than 2% by weight) to form a gel. researchgate.netmdpi.com This process is a direct consequence of the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent.
A key characteristic of organogels formed by this compound is their thermoreversibility. researchgate.netmdpi.com This means the gel can transition to a liquid-like "sol" state upon heating and revert to a solid-like gel state upon cooling. ijpcbs.com This behavior is directly linked to the non-covalent nature of the interactions holding the gel network together.
Upon heating, the increased thermal energy overcomes the energy of the relatively weak intermolecular hydrogen bonds and van der Waals forces that stabilize the self-assembled network. ijpcbs.com This disruption of the physical interactions causes the network to break down, releasing the trapped solvent molecules and resulting in a transition to the sol phase. ijpcbs.comnih.gov When the solution is cooled, the gelator molecules, like this compound, re-assemble spontaneously through hydrogen bonding and hydrophobic interactions, reforming the three-dimensional network and immobilizing the solvent once again. ijpcbs.comnih.gov This reversible sol-gel transition is a hallmark of many supramolecular gels and is a critical property for various potential applications. mdpi.commdpi.com
The macroscopic properties of this compound gels are a direct result of their microscopic structure. The self-assembly process does not typically result in crystalline precipitation but rather in the formation of a three-dimensional network of entangled nanofibers. mdpi.comresearchgate.net These fibers create a porous architecture that effectively traps solvent molecules within its interstitial spaces, leading to the formation of the gel. researchgate.netyoutube.com
Scanning electron microscopy (SEM) studies of xerogels (gels from which the solvent has been removed) have provided visual evidence of this nanofibrous network. mdpi.comresearchgate.net For an organogel based on this compound, these studies revealed an entangled network of nanofibers with diameters typically ranging from 80 to 120 nanometers. mdpi.comresearchgate.net The formation of this supramolecular architecture is a hierarchical process, where the initial hydrogen-bonded tapes of this compound molecules assemble further into ribbons, which then twist and grow into the observed nanofibers. researchgate.net The entanglement of these long nanofibers is what provides the gel with its solid-like mechanical properties. youtube.com
| Property | Description | Typical Dimensions |
| Gel Structure | Three-dimensional entangled network of self-assembled fibers. | - |
| Fiber Diameter | The typical width of the individual nanofibers forming the network. | 80–120 nm mdpi.comresearchgate.net |
| Gelator Concentration | The minimum concentration of this compound needed to form a gel. | < 2% by weight researchgate.netmdpi.com |
Solvent Effects on Gelation Properties and Morphology
The gelation capability of this compound and related N-alkylurea derivatives is profoundly influenced by the choice of solvent, which dictates the delicate balance between solute-solute and solute-solvent interactions. mdpi.com The primary driving force for self-assembly into gel-forming fibers is the formation of strong, directional hydrogen bonds between urea headgroups. researchgate.net However, the solvent can compete for these hydrogen-bonding sites, affecting the gelation process and the final morphology of the aggregated structures. researchgate.netjyu.fi
N-alkyl-N'-(2-benzylphenyl)urea derivatives, which are structurally similar to this compound, have been shown to form gels in a wide variety of organic solvents, ranging from nonpolar options like n-hexane to highly polar solvents such as dimethylsulfoxide (DMSO). nih.gov Specifically, N-n-Octadecylurea itself demonstrates effective organogelation in DMSO, driven by strong intermolecular hydrogen bonding. mdpi.com The gelation process often involves dissolving the gelator in the solvent at an elevated temperature and subsequent cooling, which allows the molecules to self-assemble into a three-dimensional network that immobilizes the solvent. mdpi.commdpi.com
The properties of the resulting gel, including its thermal stability and mechanical strength, are highly dependent on the solvent. For instance, studies on valine-containing 3,5-diaminobenzoate derivatives with N-alkylurea chains revealed that appending these functionalities extended their gelation ability from purely aromatic solvents to a broader range including alicyclic hydrocarbons, alcohols, and polar solvents like DMSO and N,N'-dimethylformamide (DMF). nih.gov It was also noted that longer N-alkylurea chains led to improved gelation power and higher thermal stability. nih.gov The critical gelation concentration (CGC), the minimum concentration required to form a stable gel, is a key parameter that varies with the solvent. mdpi.com In some systems, gelation is not observed in pure solvents but can be induced by the addition of a small amount of water or other additives, which mediate the intermolecular hydrogen-bonding interactions necessary for self-assembly. acs.org
The morphology of the self-assembled fibers within the gel is also strongly solvent-dependent. researchgate.net Depending on the solvent, gelators can form distinct structures such as hyperhelical arrangements, tape-like fibers, or thin fibrils. researchgate.netnih.gov For example, a chiral acyl-semicarbazide gelator was shown to form three different "gelmorphs" with contrasting fiber morphologies and rheological properties depending on the assembly pathway influenced by the solvent. researchgate.net This solvent-driven polymorphism highlights the ability to tune the macroscopic properties of the gel by controlling the microscopic self-assembly process. nih.govrsc.org
| Gelator System | Solvent(s) | Key Observation | Reference |
|---|---|---|---|
| N-n-Octadecylurea derivative (UTCFH) | DMSO | Good organogelation properties observed, forming a thermoreversible sol-gel. | mdpi.com |
| N-alkyl-N'-(2-benzylphenyl)urea (UCn) | n-Hexane to DMSO | Formed gels in a diverse range of organic solvents, indicating versatile gelation ability. | nih.gov |
| Valine-based N-alkylurea derivatives | Aromatic solvents, alcohols, DMSO, DMF | Gelation properties were extended to a wider range of solvent types by incorporating N-alkylurea chains. | nih.gov |
| N-(n-alkylcarbamoyl)-l-alanine | Aromatic hydrocarbons | No gelation in pure solvents, but stable gels formed with the addition of a small amount of water. | acs.org |
| Fmoc-diphenylalanine | Acetone, other organic solvents with water | The choice and amount of organic solvent allowed for tuning the rheological properties of the final hydrogel. | rsc.org |
This compound in Advanced Supramolecular Architectures
The capacity of this compound to form predictable, hydrogen-bonded assemblies makes it a valuable component in the construction of various advanced supramolecular architectures, from two-dimensional films to complex three-dimensional phases.
At the air-water interface, this compound and other long-chain alkylureas exhibit unique polymorphic behavior, forming well-defined monomolecular films known as Langmuir monolayers. mrs-j.org The packing and orientation of the molecules in these monolayers can be controlled by temperature and surface pressure. mrs-j.orgresearchgate.net Two primary packing arrangements have been identified:
α-form: This is a high-temperature form where the molecules are loosely packed. In this state, the urea head groups are aligned vertically with minimal or no hydrogen bonding between them, and the alkyl chains are extended and vertically oriented. mrs-j.org
β-form: This low-temperature form is more condensed. The urea head groups are oriented more horizontally, allowing for the formation of two "bifurcated" hydrogen bonds between the oxygen atom of one molecule and the two nitrogen atoms of a neighboring molecule. mrs-j.org This strong intermolecular interaction causes the alkyl chains to tilt with respect to the surface normal. mrs-j.org
These organized Langmuir monolayers can be transferred from the water surface onto solid substrates to create Langmuir-Blodgett (LB) multilayers. mdpi.com This technique allows for the layer-by-layer construction of highly ordered thin films. mdpi.com While the vertical dipping (Langmuir-Blodgett) method can be challenging for multilayer deposition of some urea derivatives, the horizontal lifting (Langmuir-Schaefer) method has been successfully used to create satisfactory multilayers of urea-containing amphiphiles. mrs-j.org The precise control over molecular arrangement afforded by this technique is crucial for developing functional surfaces and devices. sinica.edu.tw
| Polymorphic Form | Temperature Condition | Urea Head Group Orientation | Intermolecular Hydrogen Bonding | Alkyl Chain Orientation | Reference |
|---|---|---|---|---|---|
| α-form | High | Vertical | None / Minimal | Vertical, close-packed | mrs-j.org |
| β-form | Low | Horizontal | Bifurcated C=O···HN bonds | Tilted | mrs-j.org |
Charge-transfer (CT) salts are materials composed of electron donor and electron acceptor molecules that can exhibit interesting electrical properties, including reversible resistive memory switching. mpg.de These materials can often be processed from solution to form thin films for electronic devices. mpg.de While direct reports on this compound as a primary component in a classic donor-acceptor CT salt are not abundant, its derivatives have been used in multicomponent systems where charge interactions are fundamental to the material's function.
A notable example is the use of 1-methyl-2,4-bis(this compound)benzene (MOB), a gelator, to improve the dispersion of titanium dioxide (TiO2) nanoparticles in polyalphaolefin (PAO) oil. researchgate.net In this hybrid system, the MOB gelator network interacts with the chemically modified nanoparticles, enhancing their stability and leading to outstanding friction-reducing and anti-wear performance. researchgate.net The formation of such hybrid materials relies on the interplay of self-assembly and interfacial interactions that can involve charge stabilization.
The principle of forming CT salts often involves a reaction between a donor, such as copper, and an acceptor, like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can form smooth, homogeneous layers from an acetonitrile (B52724) solution. mpg.de The self-assembly properties of this compound, driven by its strong hydrogen-bonding motif, could theoretically be harnessed to provide a supramolecular scaffold for organizing donor and acceptor molecules, potentially leading to the formation of well-ordered CT films. This approach could offer a pathway to control the morphology and electronic properties of functional organic films. acs.org
Lyotropic liquid crystals are formed when amphiphilic molecules, in the presence of a solvent, self-assemble into ordered structures. wikipedia.org One such structure is the inverse hexagonal (HII) phase, which consists of water channels arranged on a hexagonal lattice, encapsulated by the amphiphilic molecules with their hydrophobic tails filling the space between the cylinders. wikipedia.orgresearchgate.net
The formation of these phases is governed by the molecular geometry of the amphiphile, specifically the balance between the size of the hydrophilic headgroup and the hydrophobic tail. chemeurope.com Nonionic surfactants with a urea headgroup have been shown to form lyotropic liquid crystalline phases. acs.org Studies have demonstrated that introducing unsaturation into the hydrocarbon chains of nonionic urea surfactants can promote the formation of the inverse hexagonal phase. nih.gov
While amphiphiles with two hydrocarbon chains more readily form inverse topology phases, single-chain amphiphiles like this compound are also key components in the study of lyotropic behavior. chemeurope.com The urea moiety acts as the hydrophilic headgroup, capable of hydrogen bonding with water, while the C18 octadecyl chain provides the necessary hydrophobicity. The self-aggregation of these molecules in water can lead to various mesophases, and under conditions that favor a larger effective volume for the hydrophobic tail relative to the headgroup, the formation of inverse phases like the HII phase is possible. wikipedia.orgmdpi.com Such phases are of interest for applications like the controlled release of bioactive compounds, where they can act as nanostructured carriers. mdpi.comnih.gov
The urea functional group is an exceptional motif for programming the self-assembly of molecules into well-defined supramolecular structures. rsc.org This capability stems from its geometry and the presence of two N-H proton donors and one C=O proton acceptor, which enables the formation of strong and highly directional N-H···O=C hydrogen bonds. skemman.is This interaction has been described as a molecular equivalent of a "Velcro® type hook-and-loop," promoting unidirectional self-association. rsc.org
This programmed assembly leads to the formation of a characteristic one-dimensional "urea tape" or ribbon-like structure, which serves as the primary building block for larger architectures like fibers, lamellae, and three-dimensional networks that constitute organogels. researchgate.netrsc.org By chemically modifying the scaffold to which the urea group is attached, it is possible to engineer complex and functional supramolecular materials. For example, bis-urea substituted thiophene (B33073) derivatives have been shown to self-organize at a liquid/solid interface into stable, closely packed 2D arrays. acs.org The arrangement in these systems is precisely controlled by the hydrogen bonding between the urea groups of adjacent molecules. acs.org
The predictability of the urea-urea interaction allows for a "supramolecular engineering" approach to designing functional nanomaterials. acs.org Various mono-, bis-, and tris-urea compounds have been developed as low-molecular-weight gelators (LMWGs) that can structure a wide range of media from organic solvents to water. researchgate.netnih.gov The introduction of functional units into these urea-based LMWGs can impart specific properties, such as stimuli-responsiveness, to the resulting supramolecular gel. researchgate.net
This compound in Inverse Hexagonal Lyotropic Liquid Crystalline Phases
Co-assembly and Hybrid Systems Involving this compound
The robust self-assembly properties of this compound make it an excellent candidate for creating structured hybrid materials through co-assembly with other components, such as nanoparticles, polymers, or other functional molecules. In these systems, the this compound component typically forms a supramolecular scaffold that directs the organization of the second phase, leading to materials with synergistic or enhanced properties.
One clear example is the creation of mesostructured powders and thin films by the co-assembly of an this compound derivative, octadecylurea triethoxysilane (B36694) (C18), with soluble silica (B1680970). researchgate.net The self-assembly of the urea derivative guides the organization of the silica into ordered mesophases. researchgate.net Similarly, a bis-octadecylurea derivative has been used as an organogelator to form a fibrous network in oil, which effectively traps and disperses chemically modified TiO2 nanoparticles. researchgate.net This co-assembly results in a hybrid lubricant with significantly improved tribological properties. researchgate.net
This compound and its analogues can also be co-assembled with polymers to form hybrid gels. Research on a metallo-organic polymer featuring 4-octadecyl-1,2,4-triazole ligands showed that it could form gels in various organic solvents. researchgate.net When blended with isotactic polystyrene (iPS), the system formed an interpenetrated network of polymer gels, where each network grew independently but was intertwined with the other, demonstrating a sophisticated level of co-assembly. researchgate.net These hybrid systems leverage the mechanical and structural integrity of the urea-based network to create advanced materials for applications ranging from lubrication and materials science to nanotechnology. researchgate.netmdpi.com
Crystallization Phenomena and Structural Aspects of N Octadecylurea
Crystallization Behavior of N-Octadecylurea
The crystallization of this compound is a process that gives rise to ordered structures with specific physical properties. The molecular arrangement in the solid state is a critical determinant of its characteristics.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mt.com This phenomenon is observed in this compound, where different packing arrangements of the molecules lead to distinct crystalline forms with different physical properties. The structural variations among polymorphs are dependent on the mode of packing and the conformation of the molecules. sfasu.edu
In the context of this compound monolayers, at least two distinct condensed phases, designated as β and α, have been identified. researchgate.netresearchgate.net The transition between these polymorphic forms is influenced by external conditions such as temperature. researchgate.netresearchgate.net The existence of multiple crystalline forms is a common feature for organic compounds and is driven by the molecule's ability to adopt different conformations and intermolecular arrangements to minimize its crystal lattice energy under specific thermodynamic conditions. mt.com The study of polymorphism is crucial as the crystal structure can significantly affect the material's properties.
Temperature is a critical parameter that influences the crystal packing and hydrogen bonding network in this compound. Studies on monolayers of octadecylurea have demonstrated that increasing temperature can induce a phase transition from a condensed state (β-phase) to another, more ordered condensed state (α-phase). researchgate.netresearchgate.net This transition is notably accompanied by a contraction in the area occupied by the molecules.
This behavior is attributed to the intricate network of hydrogen bonds formed between the urea (B33335) headgroups. researchgate.netresearchgate.net The hydrogen bonds are a dominant force in the self-assembly of urea derivatives. researchgate.net As the temperature changes, the strength and geometry of these hydrogen bonds can be altered, leading to rearrangements in the molecular packing. rsc.orgaps.org For instance, the transition in octadecylurea monolayers is explained by a partial collapse of the two-dimensional ordered array sustained by the hydrogen-bond network. researchgate.net The stability of these phases and the transitions between them are a direct consequence of the temperature-dependent nature of the intermolecular forces, particularly the strong, bifurcated hydrogen bonds typical of urea derivatives. researchgate.net
| Phase | Description | Effect of Increasing Temperature |
| β-Phase | A condensed, ordered state. | Transitions to the α-phase. researchgate.netresearchgate.net |
| α-Phase | A more condensed and ordered state. | Formed upon heating from the β-phase, involving area contraction. researchgate.netresearchgate.net |
Urea is well-known for its ability to form crystalline inclusion compounds, or clathrates, where guest molecules are trapped within a host lattice of hydrogen-bonded urea molecules. researchgate.net In these structures, urea molecules typically form a hexagonal framework with channels that can accommodate linear guest molecules, such as long-chain hydrocarbons.
While direct studies detailing this compound as a primary component in urea clathrate formation are not prevalent, its long n-octadecyl chain makes it a relevant subject for such phenomena. The long hydrocarbon tail could potentially act as a guest molecule within a traditional urea host lattice. Alternatively, the this compound molecule itself, with its urea headgroup, could participate in forming a modified host lattice. The formation of these adducts is driven by the crystallization of the host lattice around the guest, a process that is not dependent on strong chemical bonding between host and guest but rather on a close geometric fit.
Influence of Temperature on Packing States and Hydrogen Bond Formation
Advanced Crystallographic and Spectroscopic Characterization Techniques
The detailed investigation of this compound's crystalline structures and phase transitions relies on a suite of advanced analytical methods. These techniques provide insights into thermal properties and the specific molecular interactions that govern its structural behavior.
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal properties of materials, including the phase transitions of this compound. campoly.comnih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time, allowing for the detection of endothermic and exothermic processes associated with phase changes. linseis.com
For this compound, DSC can be used to determine key parameters of its polymorphic transitions, such as the transition temperature and the enthalpy of transition (the heat absorbed or released during the change). mdpi.com For example, the endothermic first-order β → α phase transition observed in octadecylurea monolayers can be characterized by DSC. researchgate.net The resulting thermogram would show a peak corresponding to the heat absorbed during this structural rearrangement. By analyzing the position and area of this peak, researchers can quantify the energetics of the transition, providing crucial data for constructing a phase diagram and understanding the relative stability of the different polymorphs. campoly.com
| DSC Parameter | Information Obtained for this compound |
| Peak Temperature (Tpeak) | The temperature at which a phase transition occurs (e.g., β to α phase). mdpi.com |
| Enthalpy of Transition (ΔH) | The amount of energy absorbed or released during the phase change, indicating the magnitude of the structural rearrangement. linseis.com |
| Heat Capacity (Cp) | Changes in heat capacity can signal more subtle transitions, like a glass transition. campoly.com |
Infrared (IR) spectroscopy is an indispensable tool for probing the molecular structure of this compound, with a particular strength in analyzing hydrogen bonds. matanginicollege.ac.in The vibrations of chemical bonds absorb IR radiation at specific frequencies, and these frequencies are highly sensitive to the bond's environment, especially its participation in hydrogen bonding. uobabylon.edu.iq
In this compound, the urea group (-NH-CO-NH-) provides distinct vibrational modes, such as N-H stretching and C=O stretching, that are excellent reporters of hydrogen bond formation. researchgate.net
N-H Stretching: The frequency of the N-H stretching vibration typically shifts to a lower wavenumber (lower frequency) when the N-H group acts as a hydrogen bond donor. The extent of this shift is correlated with the strength of the hydrogen bond. matanginicollege.ac.in
C=O Stretching: Similarly, when the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened, resulting in a shift of its stretching frequency to a lower wavenumber. uobabylon.edu.iq
IR spectroscopy has been used to provide direct evidence for the role of the hydrogen-bonded network in the phase transitions of octadecylurea monolayers. researchgate.net Changes in the IR spectrum, such as the position and shape of the amide bands, can confirm the rearrangement of the hydrogen-bonding network during the transition from the β to the α phase. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm-1) | Effect of Hydrogen Bonding |
| N-H Stretch (free) | ~3500-3400 | Shifts to lower frequency (~3400-3200 cm-1), broadens, and increases in intensity. matanginicollege.ac.inresearchgate.net |
| C=O Stretch (free) | ~1710 | Shifts to lower frequency (~1685 cm-1). uobabylon.edu.iq |
| N-H Bend | ~1650-1500 | Can be affected by changes in hydrogen bonding environment. uobabylon.edu.iq |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the atomic-level structure and dynamics of this compound in its solid form. preprints.orgwikipedia.org Unlike solution-state NMR, ssNMR can analyze materials in their native, solid state, providing valuable information about crystalline and amorphous compounds. preprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution by mitigating the line broadening effects caused by dipolar couplings and chemical shift anisotropy, which are prevalent in solid samples. preprints.org
For long-chain alkyl ureas, ssNMR can elucidate the conformational state of the alkyl chains. For instance, studies on urea inclusion compounds (UICs) with long-chain molecules have shown that the alkyl chains typically adopt an extended all-trans conformation within the urea channels. researchgate.net The chemical shifts observed in ¹³C CP/MAS NMR spectra can indicate conformational changes, such as the transition from a mix of gauche and trans conformers in solution to exclusively gauche states within the urea channels for some guest molecules. researchgate.net
Furthermore, variable temperature ssNMR studies provide insights into the dynamic properties of the guest molecules within the urea matrix. researchgate.net These studies can reveal information about the reorientation of the chains and the activation energies associated with these motions, highlighting the constraints imposed by the surrounding urea structure. researchgate.net
Electron Microscopy for Morphological Characterization of Assembled Structures
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology of self-assembled this compound structures. rsc.org These methods provide direct, high-resolution images of the size, shape, and organization of the resulting crystalline aggregates.
SEM analysis of N-alkyl urea peptoid oligomers, which share the self-assembling urea moiety, has revealed the formation of long, linear fibers with dimensions on the micron scale. rsc.orgrsc.org In some instances, these fibers are described as ribbon-like structures. rsc.orgrsc.org The morphology of these aggregates can be influenced by the solvent used and the concentration of the solution. For example, fibers of an N-alkyl urea peptoid were observed to form in a dichloromethane (B109758) solution after resting at room temperature. rsc.org The nature of the solvent can also affect the minimum gelation concentration and the resulting supramolecular network. mdpi.com
TEM provides even higher resolution, capable of revealing finer details of the assembled structures down to the nanoscale. nih.gov For other self-assembling systems involving urea derivatives, TEM has been used to observe the formation of various nanostructures, including nanoribbons, nanotubes, and planar multi-layered nanobelts. nsf.gov The morphology observed can be directly linked to the molecular structure; for example, longer alkyl tails can promote the formation of multi-layered structures due to stronger hydrophobic interactions. nsf.gov Sample preparation for TEM is critical, as simple air-drying can introduce artifacts, such as the characteristic "cup shape" in vesicles, due to high surface tension. nih.gov
The combination of electron microscopy with other analytical techniques provides a comprehensive understanding of the self-assembly process. While NMR gives information about molecular-level interactions, electron microscopy offers a direct visualization of the macroscopic consequences of these interactions.
| Microscopy Technique | Observed Morphologies in Urea-based Systems | Key Findings |
| Scanning Electron Microscopy (SEM) | Long, linear fibers; Ribbon-like structures; Entangled networks | Visualizes micron-scale aggregates and the overall network structure. Morphology is influenced by solvent and concentration. mdpi.comrsc.org |
| Transmission Electron Microscopy (TEM) | Nanoribbons; Nanotubes; Planar multi-layered nanobelts | Provides high-resolution images of nanoscale structures, revealing details of stacking and internal arrangement. nsf.govgoogle.com |
Theoretical and Computational Modeling of this compound Crystalline Structures
Theoretical and computational modeling provides invaluable insights into the complex processes of this compound crystallization, complementing experimental observations by offering an atomic-level understanding of self-assembly and crystal packing.
Molecular Dynamics Simulations of Urea Self-Aggregation
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the self-assembly of molecules by tracking the motion of individual atoms over time. nih.gov This method allows for the investigation of the underlying molecular interactions that drive the aggregation process. cuny.edu
For urea-based systems, MD simulations can elucidate the crucial role of hydrogen bonding in self-assembly. Simulations of peptide amphiphiles with and without a urea group have suggested that the urea-containing structures form significantly more hydrogen bonds. nsf.gov These simulations can also reveal other non-covalent interactions, such as urea-π stacking with aromatic residues, which influence the final morphology. nsf.gov
The process of self-assembly can be simulated to observe the formation of hierarchical structures, from monomers to larger aggregates like fibers or nanotubes. cuny.edunih.gov Enhanced sampling techniques in MD, such as adaptive biasing force (ABF) or metadynamics, can be employed to overcome the time-scale limitations of conventional MD and explore the free energy landscapes of aggregation. cuny.edu These simulations can help identify intermediate states and the preferred pathways of assembly. nih.gov
Prediction of Packing States and Interactions
Predicting the crystalline packing of organic molecules from their chemical structure is a significant challenge in materials science. uva.nluu.nl Computational methods for crystal structure prediction (CSP) typically involve two main stages: generating a multitude of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. uva.nl
For flexible molecules like this compound, the conformational space of the molecule must be explored alongside the packing arrangements. The prediction process often starts by building a 3D molecular model and then using algorithms to search for energetically favorable packing modes in various common space groups. uva.nl The final ranking is typically done using force fields or, for higher accuracy, quantum mechanical methods like dispersion-corrected density functional theory (DFT-D). uva.nl
The interactions governing the packing of this compound are primarily strong, directional hydrogen bonds between the urea headgroups and van der Waals interactions between the long octadecyl chains. Computational models must accurately represent these forces. The hydrogen bonds in urea analogs are known to be stronger than those in amides, leading to the formation of three-dimensional crystallites even during the initial stages of monolayer formation at an air/water interface. hepvs.ch These strong interactions create a planar framework with gliding planes that maintain the structural integrity during compression. hepvs.ch
Thermodynamic Considerations in this compound Crystallization
The crystallization of this compound is fundamentally a thermodynamic process, driven by the change in Gibbs free energy (ΔG) as the system transitions from a disordered state (solution or melt) to an ordered crystalline state. numberanalytics.com This process is governed by both enthalpy (ΔH) and entropy (ΔS) changes. numberanalytics.com
The dissolution of a related system, polyamide 56 salt, was found to be an endothermic process, indicating that the entropy change is the primary driving force for dissolution. rsc.org Conversely, crystallization is typically an exothermic process (negative ΔH), as the formation of stable intermolecular bonds in the crystal lattice releases energy. The ordering of molecules into a crystal lattice results in a decrease in entropy (negative ΔS). numberanalytics.com
The equilibrium melting temperature (Tm) is a key thermodynamic parameter representing the temperature at which the crystalline and amorphous phases are in equilibrium. numberanalytics.com For N-alkyl substituted ureas, it has been noted that the melting point can be independent of the alkyl chain length, suggesting that the urea-urea hydrogen bond interactions dominate the thermodynamics of the assemblies. nsf.gov
Applications and Functional Materials Based on N Octadecylurea
N-Octadecylurea in Materials Science
The self-assembly properties of this compound are central to its use in materials science. The formation of extensive one-dimensional hydrogen-bonding networks is a key feature, driving the creation of fibrillar structures that can immobilize solvents or modify material properties. rsc.org
Development of Stimuli-Responsive Organogels
This compound is recognized as a low-molecular-weight organogelator (LMWG), capable of forming gels in organic solvents. mdpi.commdpi.com These are typically physical gels, where the solvent is immobilized within a three-dimensional network of self-assembled gelator fibers. nih.gov The formation of these networks is driven by non-covalent interactions, primarily the strong, directional hydrogen bonds between urea (B33335) groups. rsc.orgmdpi.com This reversible nature makes them responsive to external stimuli. nih.govsemanticscholar.orgcas.cn
Research has demonstrated that this compound, specifically the n-C18H37 alkyl chain derivative, exhibits effective organogelation properties in solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.com The gelation is attributed to the powerful intermolecular hydrogen bonding. mdpi.com This capability allows it to serve as a matrix for functional molecules. For instance, a reversible colorimetric thermometer was developed by embedding a thermochromic tricyanofuran hydrazone (TCFH) chromophore within a urea organogel. mdpi.com The this compound-based gel provides the structural scaffold that responds to temperature changes, leading to a visible color transition in the embedded dye. mdpi.com The development of such "smart gels" highlights the potential for this compound in creating materials that can sense and report on their environment. cas.cnnih.gov
The properties of these organogels, such as thermal stability and gelation power, can be influenced by the length of the N-alkyl chain, with longer chains often conferring improved characteristics. beilstein-journals.org The fundamental driving forces for assembly depend on the solvent; hydrogen-bonding interactions tend to dominate in apolar solvents, while van der Waals interactions play a more significant role in polar solvents. nih.gov
This compound as a Component in Sensors and Optoelectronics
While direct, extensive research on this compound as a primary active component in sensors and optoelectronics is not widely documented, its inherent properties suggest potential applications. The ability to form structured, self-assembled monolayers and organogels is particularly relevant for sensor development. mdpi.comscispace.comabechem.comnih.gov
The basic principle of many sensors involves the modification of an electrode or surface to selectively interact with an analyte. beilstein-journals.orgmdpi.com this compound's capacity to form stable Langmuir-Blodgett films could be used to functionalize sensor surfaces. dntb.gov.ua Furthermore, its stimuli-responsive organogels could serve as a matrix to entrap sensing elements like dyes or nanoparticles. mdpi.com A change in the local environment (e.g., temperature, presence of a chemical) could disrupt the gel network, triggering an optical or electrical signal. mdpi.comsemanticscholar.org
In the field of optoelectronics, which relies on materials that can interact with light and electricity, this compound is not a conventional semiconductor. ossila.comresearchgate.netazom.com However, it has been used as a matrix material. For example, it has been mixed with TCNQ-based compounds to form Langmuir-Blodgett films for studies on organic conductors. dntb.gov.ua This suggests a role as a passive, structure-directing component, enabling the precise arrangement of optoelectronically active molecules.
Application in Lubrication and Tribological Performance
This compound and its derivatives are emerging as important additives in the field of lubrication and tribology, which is the study of friction, wear, and lubrication. europa.eunih.gov They primarily function as organogelators or rheology modifiers for lubricating oils and as surface modifiers for nanoparticle additives.
A closely related derivative, 1-methyl-2,4-bis(this compound) benzene (B151609) (MOB) , has been extensively studied as a high-performance lubricant additive. acs.orgmdpi.comrsc.org MOB acts as a gelator in polyalphaolefin (PAO) oil, creating a network structure that immobilizes the oil and prevents the agglomeration and sedimentation of nanoparticle additives like titanium dioxide (TiO2) and tungsten disulfide (WS2). acs.orgmdpi.com This enhanced dispersion is crucial for the nanoparticles to exert their friction-reducing and anti-wear effects. mdpi.comsci-hub.se
The mechanism of action for lubricants containing MOB and nanoparticles is multifaceted:
Physical Adsorption Film : The MOB gelator helps in forming a stable physical adsorption film on the lubricated surfaces. acs.org
Chemical Reaction Film : Active elements in both MOB and the nanoparticles can contribute to the formation of a protective chemical reaction film composed of organic oxides and nitrides. acs.org
"Mending Effect" : Well-dispersed nanoparticles can fill in microscopic asperities on the wear surfaces, a phenomenon known as the "mending effect," which further improves anti-wear performance. acs.org
Research has shown that adding MOB and modified TiO2 nanoparticles to PAO10 oil results in outstanding tribological performance, significantly reducing friction and wear under various conditions. acs.orgresearchgate.net The table below summarizes the effect of such additives.
| Lubricant Composition | Friction Coefficient (Avg.) | Wear Scar Diameter (mm) | Performance Enhancement |
| PAO10 Base Oil | ~0.12 | ~0.65 | Baseline |
| PAO10 + 1% MOB + 0.5% TTO | ~0.07 | ~0.45 | Significant reduction in friction and wear. acs.org |
| TTO refers to chemically modified TiO2 nanoparticles. Data is illustrative based on findings in the source. acs.org |
This compound in Surface Science and Interfacial Phenomena
The amphiphilic nature of this compound makes it a subject of interest in surface science, particularly in the study of films at interfaces and the modification of surfaces.
This compound in Monolayer and Multilayer Studies
This compound readily forms stable monolayers at the air-water interface. acs.org These films exhibit a unique polymorphism, existing in at least two distinct condensed phases, denoted α and β, depending on temperature and surface pressure. acs.org
The formation and characteristics of these monolayers have been investigated using techniques like surface pressure-area isotherm measurements and infrared reflection-absorption spectroscopy (IRRAS). acs.org Key findings from these studies include:
Phase Transitions : The monolayer undergoes a first-order phase transition from the β phase to the α phase. This transition is endothermic and is associated with the partial rupture of the intermolecular hydrogen bond network. acs.org
Molecular Packing : The β phase is stable at lower temperatures and has a larger limiting molecular area, while the α phase is favored at higher temperatures with a smaller limiting area. acs.org
Hydrogen Bonding : The formation of the hydrogen-bond network among the urea head groups is crucial for the characteristic properties of the monolayer. This network is disrupted during the β → α phase transition. acs.org
Alkyl Chain Conformation : Upon compression to form the β phase, the octadecyl chains transition from a disordered state to an ordered, all-trans conformation. Further compression into the α phase can reintroduce some disorder. beilstein-journals.org
The table below summarizes the properties of the two main condensed phases of this compound monolayers.
| Phase | Stability | Limiting Area (per molecule) | Characteristics |
| β Phase | Low Temperature | ~0.250 nm² | Ordered all-trans alkyl chains; extensive hydrogen bonding network. acs.org |
| α Phase | High Temperature | ~0.195 nm² | Less ordered alkyl chains; partial disruption of hydrogen bonds. acs.org |
These monolayers can be transferred onto solid substrates using the Langmuir-Blodgett or Langmuir-Schaefer techniques to create well-defined multilayer films for further characterization and potential applications. researchgate.netresearchgate.netresearchgate.netcsic.es
Interaction with Nanoparticles and Surface Modification
The principles that govern this compound's self-assembly in monolayers and gels also apply to its use in modifying nanoparticle surfaces. mdpi.comfrontiersin.orgnih.gov The urea headgroup can interact with the surface of inorganic nanoparticles, while the long octadecyl chain provides steric stabilization and compatibility with non-polar media.
As discussed in the lubrication section, the derivative MOB is particularly effective for the surface modification of nanoparticles used as lubricant additives. acs.orgmdpi.com Studies have shown its successful application in modifying:
Titanium Dioxide (TiO2) Nanoparticles : MOB improves the dispersibility of TiO2 in PAO oil by interacting with the modified nanoparticle surface. scispace.comacs.org
Tungsten Disulfide (WS2) Nanosheets : The network structure formed by MOB prevents the agglomeration and sedimentation of WS2 nanosheets in lubricants. mdpi.com
Hexagonal Boron Nitride (h-BN) Nanosheets : A diurea compound based on the this compound structure (defined as MOB) is used to decorate the surface of h-BN nanosheets to achieve low friction and wear. rsc.org
The primary function of this compound and its derivatives in this context is to act as a dispersing agent. By adsorbing onto the nanoparticle surface, it prevents direct contact and aggregation between particles, which is essential for maintaining the stability and performance of nanofluids and composite materials.
This compound in Biomedical Research
This compound and its derivatives are subjects of growing interest in biomedical research due to the unique properties conferred by the long octadecyl chain and the versatile urea moiety. The lipophilic nature of the C18 alkyl chain combined with the hydrogen-bonding capabilities of the urea group allows for the formation of structured materials and facilitates interactions with biological systems. evitachem.com
The application of nanoparticles and other supramolecular systems in drug delivery has expanded significantly, offering ways to improve the solubility, stability, and bioavailability of therapeutic agents. biomedpharmajournal.orgjddtonline.info These systems can provide controlled drug release and targeted delivery to specific sites, such as tumor cells. biomedpharmajournal.orgjddtonline.infonih.gov
This compound is a promising component in the construction of such systems due to its characteristics as a low-molecular-weight organogelator. mdpi.com Organogelators are molecules that can self-assemble in organic solvents or oils to form three-dimensional nanofibrous networks, immobilizing the liquid phase and creating a gel. mdpi.commdpi.com This self-assembly is driven by noncovalent interactions, primarily the strong intermolecular hydrogen bonding facilitated by the urea moiety. mdpi.comhepvs.ch
The resulting supramolecular assemblies, or organogels, have potential as vehicles for drug delivery. mdpi.comresearchgate.net The long octadecyl chain of this compound enhances its compatibility with biological membranes, which is a valuable attribute for drug delivery applications. evitachem.com These this compound-based gels can encapsulate therapeutic agents within their network structure. Supramolecular assemblies of small molecules (SASMs) are being actively investigated for their ability to inhibit pathogenic cells, including cancer cells, and to overcome challenges like multidrug resistance. rsc.org The ability of this compound to form stable, self-assembling nanostructures makes it a valuable building block for designing these advanced and "smart" drug delivery platforms. frontiersin.orgosaka-u.ac.jp
The urea scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer effects. nih.govnih.govnih.gov Researchers have synthesized and investigated a vast number of urea derivatives, demonstrating their potential as potent therapeutic agents. nih.gov These compounds can exert their anticancer effects through various mechanisms, such as inhibiting tubulin polymerization or interfering with critical cell signaling pathways by targeting kinases. nih.gov
While research specifically detailing the anticancer activity of this compound derivatives is nascent, the extensive studies on other urea derivatives provide a strong rationale for their investigation. The general findings suggest that modifying the urea structure can lead to compounds with significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com For instance, studies on novel carnosic acid derivatives incorporating urea moieties showed enhanced activity against colorectal, melanoma, and pancreatic cancer cell lines. mdpi.com Similarly, certain N,N′-diarylthiourea derivatives have demonstrated efficacy against breast cancer cells by inducing apoptosis and cell cycle arrest. mdpi.com
These findings underscore the potential for designing novel this compound derivatives as anticancer agents. The long lipophilic octadecyl chain could influence the compounds' pharmacokinetic properties and their interaction with cancer cell membranes, potentially leading to unique activity profiles.
Table 1: Examples of Anticancer Activity in Selected Urea Derivatives
| Compound/Derivative Class | Target Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Carnosic Acid-Urea Derivative 14 | HCT116, SW480, SW620 (colorectal); A375 (melanoma); MiaPaca-2 (pancreatic) | Showed the highest potency across all tested cell lines; induced G0/G1 phase cell cycle arrest in SW480 cells. | mdpi.com |
| N,N′-Diarylthiourea 4 | MCF-7 (breast cancer) | Exhibited the most effective suppression of cell growth with an IC₅₀ value of 338.33 ± 1.52 µM; induced apoptosis and S phase cell cycle arrest. | mdpi.com |
| Substituted Hydrazono Indoloquinazoline-dione | MCF-7, A549, HeLa | Compound 4 showed IC₅₀ values of 7.14 µM (MCF-7), 9.18 µM (A549), and 10.57 µM (HeLa). | juniperpublishers.com |
| N-phenyl-N'-(2-chloroethyl)ureas (CEUs) & Benzoylureas (BUs) | Various | Act as tubulin ligands, inhibiting tubulin polymerization. | nih.gov |
The urea functional group (-NH-CO-NH-) is a critical structural motif in a multitude of compounds exhibiting antimicrobial, antifungal, and antiviral properties. nih.govnih.govontosight.aihilarispublisher.com Its significance lies in its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the C=O group). nih.govnih.gov This dual capacity allows the urea moiety to form strong and specific hydrogen bonding interactions with biological targets like enzymes and proteins, which is often crucial for biological activity. nih.gov
In the context of antiviral research, the urea functionality has been incorporated into HIV protease inhibitors. nih.govnih.gov For example, cyclic urea structures can effectively interact with the protease active site, leading to potent inhibition of the enzyme and broad-spectrum activity against drug-resistant HIV-1 variants. nih.gov
Similarly, the urea group is frequently reported as a key structural element in antifungal agents. sci-hub.se Studies have shown that incorporating urea groups into molecules like chitosan (B1678972) can significantly enhance their antifungal activity. sci-hub.se The mechanism often relates to the urea moiety's ability to bind to essential enzymes or disrupt the cell wall or membrane integrity of the fungal pathogen. Research on aminoporphyrins bearing urea substituents found that their antifungal activity was dependent on the nature of the urea derivatives. scielo.br This fundamental role of the urea group in molecular recognition makes it a valuable component in the design of new antifungal and antiviral drugs based on various molecular scaffolds, including this compound. chemicaljournal.in
This compound Derivatives in Biological Activity Studies (e.g., anticancer activity of derivatives)
Emerging Applications and Future Trends
The unique combination of a long hydrophobic alkyl chain and a polar, hydrogen-bonding urea headgroup in this compound opens avenues for novel applications and points toward several future research trends.
One of the most promising areas is the development of "smart" functional materials. Research has demonstrated that organogels created with this compound can act as a host matrix for other functional molecules. mdpi.com For example, embedding a thermochromic hydrazone chromophore into an this compound organogel resulted in a reversible colorimetric thermometer, a material that changes color in response to temperature changes. mdpi.com This suggests significant potential for this compound in creating advanced sensors, responsive coatings, and other stimuli-responsive systems. mdpi.comosaka-u.ac.jp
In biomedical research, future trends will likely focus on the rational design of this compound-based supramolecular assemblies for more sophisticated drug delivery systems. nih.govrsc.org Building on its properties as an organogelator, researchers may develop systems that offer enhanced drug loading, controlled release profiles, and targeted delivery to specific tissues or cells. mdpi.com
Beyond high-tech applications, this compound and its derivatives continue to find use in industrial formulations, such as in the preparation of softener emulsions for textiles, indicating a broad and ongoing utility for this versatile compound. google.com
Advanced Research Methodologies for N Octadecylurea Studies
Comprehensive Literature Review and Meta-Analysis Techniques
Systematic reviews in this context would involve a structured approach to searching, appraising, and synthesizing all relevant studies on N-Octadecylurea. This methodology minimizes bias by using explicit and systematic methods. For instance, a systematic review could be designed to consolidate all reported synthesis methods for this compound, comparing reaction conditions, yields, and purity of the final product.
Meta-analysis offers a quantitative method to combine the results of multiple independent studies. While more common in clinical research, this technique can be applied to physicochemical data. For example, a meta-analysis could pool data from various studies on the melting point or spectral characteristics of this compound to establish a more precise and reliable value. The process involves defining inclusion and exclusion criteria for studies, extracting relevant data, and using statistical models to analyze the combined data. Such rigorous reviews are essential for building a solid foundation for future experimental and theoretical work. routledge.comnih.gov
Advanced Spectroscopic and Analytical Techniques for Detailed Characterization
The precise characterization of this compound is paramount for understanding its properties and behavior. A variety of advanced spectroscopic and analytical techniques are employed for this purpose, each providing unique insights into its molecular structure and purity. nih.govnumberanalytics.com
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of this compound. scispace.commdpi.com ¹H NMR provides information on the chemical environment of hydrogen atoms, with expected signals for the long alkyl chain (typically in the δ 0.8–1.6 ppm range) and the urea (B33335) NH groups (around δ 5.5–6.5 ppm). ¹³C NMR complements this by identifying the carbon skeleton, including the characteristic urea carbonyl carbon signal. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. scispace.commdpi.com Key vibrational bands for this compound include the C=O stretching of the urea group (around 1612 cm⁻¹) and N-H stretching and bending vibrations.
Mass Spectrometry (MS) : This technique determines the molecular weight of this compound and can provide information about its fragmentation pattern, further confirming its structure. mdpi.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for analysis. nih.gov
X-ray Diffraction (XRD) : XRD is crucial for studying the crystalline structure of solid this compound. nih.gov It provides information on the arrangement of molecules in the crystal lattice, which is vital for understanding its physical properties and its behavior in solid-state applications like organogels. researchgate.net
Electron Spectroscopy for Chemical Analysis (ESCA) : Also known as X-ray Photoelectron Spectroscopy (XPS), ESCA is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms at the surface of a material. nih.gov It has been used to study the surface of polyurethanes modified with an N-octadecyl urea-containing chain extender, revealing an enrichment of hydrocarbon groups at the surface. capes.gov.br
Analytical Techniques:
Elemental Analysis : This method provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared to the theoretical values calculated from its molecular formula (C₁₉H₄₀N₂O) to verify its purity. mdpi.com
Differential Scanning Calorimetry (DSC) : DSC is used to study the thermal properties of this compound, such as its melting point and phase transitions. researchgate.net This is particularly important for applications where temperature-dependent behavior is critical, like in thermochromic materials. mdpi.com
Chromatographic Methods : Techniques like column chromatography are essential for the purification of synthesized this compound.
The following table summarizes the key characterization techniques and the information they provide for this compound:
| Technique | Information Obtained | Typical Findings for this compound |
|---|---|---|
| ¹H NMR | Chemical environment of hydrogen atoms | Signals for alkyl chain (δ 0.8-1.6 ppm) and urea NH groups (δ 5.5-6.5 ppm) |
| ¹³C NMR | Carbon skeleton of the molecule | Characteristic peak for the urea carbonyl carbon mdpi.com |
| FTIR | Presence of functional groups | C=O stretch (~1612 cm⁻¹), N-H stretches and bends |
| Mass Spectrometry | Molecular weight and fragmentation | Confirms the molecular formula C₁₉H₄₀N₂O mdpi.com |
| X-ray Diffraction | Crystalline structure and molecular packing | Reveals the arrangement of molecules in the solid state researchgate.net |
| Elemental Analysis | Elemental composition (C, H, N) | Verifies purity by comparing experimental and theoretical values mdpi.com |
| DSC | Thermal transitions (e.g., melting point) | Investigates thermal stability and phase behavior researchgate.net |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools for investigating the properties of molecules like this compound at an atomic level. openaccessjournals.com These methods complement experimental data and can predict molecular structure, properties, and interactions, guiding further research.
Quantum Chemical Methods : Techniques like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure (such as HOMO and LUMO energies), and spectroscopic properties (e.g., vibrational frequencies for comparison with FTIR data) of this compound. scielo.org.mx These calculations provide a deeper understanding of the molecule's reactivity and electronic characteristics.
Molecular Mechanics and Dynamics : For larger systems involving this compound, such as its self-assembly into organogels or its interaction with other molecules, classical methods are more suitable. Molecular mechanics uses force fields to model the potential energy of the system, allowing for the study of conformational preferences. Molecular dynamics (MD) simulations can track the movement of atoms over time, providing insights into the dynamic processes of aggregation and the formation of supramolecular structures. cecam.org For instance, MD simulations could be used to understand the noncovalent interactions, such as hydrogen bonding and van der Waals forces, that drive the formation of this compound-based organogels. researchgate.net
Potential Energy Surface Scanning : This computational technique can be used to explore the conformational landscape of this compound, identifying stable conformers and the energy barriers between them. This is particularly relevant for understanding the flexibility of the long octadecyl chain and its role in molecular packing.
Computational studies can provide valuable data that is often difficult to obtain experimentally. For example, the interaction energies between this compound molecules in different orientations can be calculated to understand the preferred modes of self-assembly. mdpi.com
Interdisciplinary Research Frameworks in this compound Science
The study of this compound often benefits from interdisciplinary research frameworks that combine expertise from different scientific fields. amazon.comaup.nl The complex nature of its applications, from materials science to biochemistry, necessitates collaborative approaches.
Materials Science and Chemistry : The development of novel materials based on this compound, such as organogels for thermochromic applications or as templates for nanomaterials, requires a close collaboration between synthetic chemists and materials scientists. mdpi.comresearchgate.net Chemists focus on the synthesis and modification of the molecule, while materials scientists characterize the bulk properties of the resulting materials and explore their applications.
Chemistry and Biology/Biomaterials Science : In the context of biomaterials, this compound derivatives have been incorporated into polymers like polyurethanes to modify their surface properties. capes.gov.br This research lies at the intersection of polymer chemistry, surface science, and biomaterials engineering, aiming to create materials with enhanced biocompatibility. capes.gov.br
Computational and Experimental Chemistry : As highlighted previously, a powerful interdisciplinary approach involves the integration of computational modeling with experimental work. hokudai.ac.jp Experimental results can validate and refine computational models, while computational predictions can guide the design of new experiments, accelerating the pace of discovery. For example, computational screening could identify promising derivatives of this compound with desired properties before they are synthesized in the lab.
These interdisciplinary collaborations are crucial for tackling complex research challenges and for translating fundamental scientific knowledge about this compound into practical applications. amazon.com
Q & A
Q. How can computational modeling (e.g., MD simulations) be integrated with experimental data to predict this compound’s behavior in complex matrices?
- Methodological Answer : Parameterize force fields using experimental data (e.g., density, diffusion coefficients). Validate simulations with small-angle X-ray scattering (SAXS) or neutron diffraction. Use hybrid QM/MM methods to study reaction pathways. Publish simulation protocols in line with FAIR data principles .
Guidelines for Data Presentation
- Tables : Include detailed synthesis parameters (e.g., yields, purity metrics) and statistical summaries (mean ± SD, n≥3).
- Figures : Use high-resolution microscopy images (TEM/SEM) and annotated spectra. Avoid redundant data visualization .
- Reproducibility : Document equipment calibration, batch numbers of chemicals, and software versions. Deposit raw data in repositories like Figshare or Dryad .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
